4-chloro-N'-{[4-(4-pentylcyclohexyl)phenyl]carbonyl}benzohydrazide
Overview
Description
4-chloro-N’-{[4-(4-pentylcyclohexyl)phenyl]carbonyl}benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide core substituted with a 4-chloro group and a 4-(4-pentylcyclohexyl)phenylcarbonyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[4-(4-pentylcyclohexyl)phenyl]carbonyl}benzohydrazide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzohydrazide with 4-(4-pentylcyclohexyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality 4-chloro-N’-{[4-(4-pentylcyclohexyl)phenyl]carbonyl}benzohydrazide .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-{[4-(4-pentylcyclohexyl)phenyl]carbonyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-chloro-N’-{[4-(4-pentylcyclohexyl)phenyl]carbonyl}benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[4-(4-pentylcyclohexyl)phenyl]carbonyl}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzohydrazide: Shares the benzohydrazide core but lacks the 4-(4-pentylcyclohexyl)phenylcarbonyl moiety.
4-(4-pentylcyclohexyl)benzoyl chloride: Contains the 4-(4-pentylcyclohexyl)phenylcarbonyl group but lacks the benzohydrazide core.
Uniqueness
4-chloro-N’-{[4-(4-pentylcyclohexyl)phenyl]carbonyl}benzohydrazide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(29)27-28-25(30)22-14-16-23(26)17-15-22/h10-19H,2-9H2,1H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDVQEOTUVIQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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